Ly2584702 Ly2584702 LY2584702 has been used in trials studying the treatment of Cancer, Advanced Cancer, Renal Cell Carcinoma, Metastases, Neoplasm, and Neuroendocrine Tumors, among others.
p70S6K Inhibitor LY2584702 is an orally available inhibitor of p70S6K signaling, with potential antineoplastic activity. p70S6K inhibitor LY2584702 inhibits ribosomal protein S6 Kinase (p70S6K), and prevents phosphorylation of the S6 subunit of ribosomes, thereby inhibiting normal ribosomal function within tumor cells leading to a decrease in protein synthesis and in cellular proliferation. P70S6K, a serine/threonine kinase, acts downstream of PIP3 and phosphoinositide-dependent kinase-1 in the PI3 kinase pathway, is often upregulated in a variety of cancer cells, and is involved in the regulation of cell growth, proliferation, motility, and survival.
Brand Name: Vulcanchem
CAS No.: 1082949-67-4
VCID: VC0001692
InChI: InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30)
SMILES: CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F
Molecular Formula: C21H19F4N7
Molecular Weight: 445.4 g/mol

Ly2584702

CAS No.: 1082949-67-4

Cat. No.: VC0001692

Molecular Formula: C21H19F4N7

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

Ly2584702 - 1082949-67-4

CAS No. 1082949-67-4
Molecular Formula C21H19F4N7
Molecular Weight 445.4 g/mol
IUPAC Name 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30)
Standard InChI Key FYXRSVDHGLUMHB-UHFFFAOYSA-N
SMILES CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F
Canonical SMILES CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F

Chemical and Pharmacological Properties of LY2584702

Structural Characteristics and Formulation

LY2584702 tosylate salt (C28H27F4N7O3S) has a molecular weight of 617.6 g/mol . The parent compound (LY2584702 free base, CID 25118925) is combined with p-toluenesulfonic acid (CID 6101) to enhance solubility and stability. Key structural features include:

  • A pyrazolo[3,4-d]pyrimidine core, common in kinase inhibitors.

  • A 4-fluoro-3-(trifluoromethyl)phenyl group contributing to target binding specificity.

  • A piperidine linker facilitating interactions with the p70S6K ATP-binding pocket .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC28H27F4N7O3S
Molecular Weight617.6 g/mol
Solubility (DMSO)30 mg/mL (67.35 mM)
IC50 (p70S6K)4 nM
IC50 (pS6 in HCT116)0.1–0.24 μM

Mechanism of Action and Preclinical Efficacy

Target Engagement and Pathway Modulation

LY2584702 inhibits p70S6K, a serine/threonine kinase downstream of mTORC1, by competing with ATP at the kinase domain . Phosphorylation of the S6 ribosomal protein (pS6), a biomarker of pathway activity, is suppressed at IC50 values of 0.1–0.24 μM in HCT116 colon cancer cells . This inhibition disrupts ribosomal biogenesis and protein synthesis, critical for tumor cell proliferation.

Synergistic Antitumor Effects

Preclinical studies demonstrate synergy with other pathway inhibitors:

  • EGFR inhibitors: Combined treatment enhances apoptosis in EGFR-driven models.

  • mTOR inhibitors: Dual targeting reduces compensatory Akt activation .

  • AXL inhibitors: In PTEN-deficient glioblastoma, LY2584702 + BMS-777607 (AXL inhibitor) suppresses glucose flux into pyrimidine biosynthesis, achieving tumor regression in xenografts .

Table 2: In Vivo Efficacy in Xenograft Models

ModelDose (mg/kg)Outcome
U87MG glioblastoma12.5 BID58% tumor growth inhibition
HCT116 colon12.5 BID72% reduction in tumor volume

Clinical Development and Trial Outcomes

Phase I Dose Escalation Studies

Two phase I trials evaluated LY2584702 in advanced solid tumors:

U.S. Cohort (NCT01394003)

  • Design: 34 patients received daily (QD) or twice-daily (BID) dosing .

  • MTD: 75 mg BID and 100 mg QD.

  • Toxicities: Grade 3 dose-limiting events included vomiting (n=2), hypophosphatemia (n=2), and pancreatitis (n=1) .

  • Pharmacokinetics: Non-dose-proportional exposure with high interpatient variability (AUC range: 1,200–8,400 ng·h/mL) .

Japanese Cohort

  • Dosing: 50–75 mg BID in 9 patients .

  • Safety: No dose-limiting toxicities; Grade 3 hyperbilirubinemia and elevated alkaline phosphatase observed .

  • Efficacy: Stable disease ≥137 days in 2 patients (esophageal and colon cancer) .

Pharmacodynamic Biomarkers

Skin biopsies and peripheral blood mononuclear cells (PBMCs) revealed:

  • pS6 Reduction: 40–60% decrease in epidermal pS6 expression at MTD .

  • Feedback Activation: pAKT and pPRAS40 upregulation, suggesting mTORC2 compensation .

Challenges and Limitations in Monotherapy Development

Pharmacokinetic Variability

The compound’s poor solubility and erratic absorption contributed to subtherapeutic exposure in 30% of patients . Food effects further complicated dosing consistency, with a 2.3-fold increase in AUC under fed conditions .

Adaptive Resistance Mechanisms

Feedback loops within the PI3K/Akt/mTOR network limited single-agent efficacy:

  • S6K2 Upregulation: Genetic studies showed S6K2 compensates for S6K1 inhibition, necessitating dual targeting .

  • AXL Overexpression: S6K2 suppression increased AXL receptor tyrosine kinase activity, promoting survival .

Emerging Strategies: Combination Therapies

Rationale for AXL Co-Inhibition

In PTEN-deficient glioblastoma, LY2584702 + BMS-777607:

  • Reduced pyrimidine biosynthesis by 65% (p<0.01 vs. monotherapy) .

  • Achieved blood-brain barrier penetration (brain/plasma ratio: 0.8) .

  • Extended median survival in murine models by 42 days (p=0.004) .

Biomarker-Driven Approaches

PD analyses identified candidate biomarkers for patient stratification:

  • pS6/PBMC Ratio: Correlated with tumor glucose uptake (r=0.73, p=0.02) .

  • Circulating Tumor DNA: PTEN/PIK3CA mutations predicted response duration (HR=0.45, p=0.03) .

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